molecular formula C8H5F3N2O B8674101 2-Methoxy-5-(trifluoromethyl)nicotinonitrile

2-Methoxy-5-(trifluoromethyl)nicotinonitrile

Cat. No. B8674101
M. Wt: 202.13 g/mol
InChI Key: QMRJWIZPCPPXDG-UHFFFAOYSA-N
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Patent
US04931452

Procedure details

2-Methoxy-5-(trifluoromethyl)-3-pyridinecarboxaldehyde oxime (3.9 g, 0.018 mol) was added to a mixture of 1.9 ml (0.020 mol) of phosphorus oxychloride in 20 ml of acetonitrile and the resulting mixture heated at reflux with stirring for 1 hour. It was then allowed to cool and was poured onto ice. The mixture obtained was extracted several times with methylene chloride and the combined extracts were in turn extracted with saturated aqueous sodium chloride. The methylene chloride solution was dried over sodium sulfate and concentrated by evaporation under reduced pressure to obtain 3.2 g (89 percent of theory of the title compound as a yellow oil which solidified on standing. The proton nmr spectrum was consistent with the assigned structure.
Name
2-Methoxy-5-(trifluoromethyl)-3-pyridinecarboxaldehyde oxime
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH:9]=[N:10]O)=[CH:7][C:6]([C:12]([F:15])([F:14])[F:13])=[CH:5][N:4]=1.P(Cl)(Cl)(Cl)=O>C(#N)C>[C:9]([C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[C:6]([C:12]([F:15])([F:13])[F:14])[CH:7]=1)#[N:10]

Inputs

Step One
Name
2-Methoxy-5-(trifluoromethyl)-3-pyridinecarboxaldehyde oxime
Quantity
3.9 g
Type
reactant
Smiles
COC1=NC=C(C=C1C=NO)C(F)(F)F
Name
Quantity
1.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was poured onto ice
CUSTOM
Type
CUSTOM
Details
The mixture obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted several times with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C(=NC=C(C1)C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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